molecular formula C14H9NO7 B12454831 {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid

Cat. No.: B12454831
M. Wt: 303.22 g/mol
InChI Key: RRMUMFWOUFWXPU-UHFFFAOYSA-N
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Description

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a propanedioic acid moiety

Preparation Methods

The synthesis of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. For example, its antitubercular activity is attributed to its ability to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of siderophores, which are essential for iron acquisition by the bacteria . By inhibiting this enzyme, the compound disrupts the iron homeostasis in the bacteria, leading to their death.

Comparison with Similar Compounds

{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9NO7

Molecular Weight

303.22 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioic acid

InChI

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-5-6-12(22-10)8-1-3-9(4-2-8)15(20)21/h1-7H,(H,16,17)(H,18,19)

InChI Key

RRMUMFWOUFWXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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